molecular formula C19H29NO3 B13547989 (2R,3S,11bR)-Dihydrotetrabenazine

(2R,3S,11bR)-Dihydrotetrabenazine

Cat. No.: B13547989
M. Wt: 319.4 g/mol
InChI Key: WEQLWGNDNRARGE-USXIJHARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,11bR)-Dihydrotetrabenazine is a chemical compound with the molecular formula C29H40N2O4. It is a derivative of tetrabenazine, a drug used to treat hyperkinetic movement disorders such as Huntington’s disease. This compound is known for its potential therapeutic applications and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,11bR)-Dihydrotetrabenazine involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2R,3S,11bR)-Dihydrotetrabenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are carried out under controlled conditions, often in inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, ethanol, and water are commonly used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

(2R,3S,11bR)-Dihydrotetrabenazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S,11bR)-Dihydrotetrabenazine involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, it reduces the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This leads to a decrease in the release of these neurotransmitters into the synaptic cleft, thereby modulating neuronal activity and reducing hyperkinetic movements .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S,11bR)-Dihydrotetrabenazine is unique due to its specific stereochemistry, which influences its binding affinity and selectivity for VMAT. This makes it a valuable compound for studying the structure-activity relationships of VMAT inhibitors and developing new therapeutic agents .

Biological Activity

(2R,3S,11bR)-Dihydrotetrabenazine, often abbreviated as DTBZ, is a significant metabolite derived from tetrabenazine, a drug primarily used to manage movement disorders such as Huntington's disease and Tourette syndrome. The biological activity of DTBZ is closely linked to its interaction with the vesicular monoamine transporter type 2 (VMAT2), which plays a crucial role in the regulation of monoamine neurotransmitters in the brain.

Chemical Structure and Isomerism

Dihydrotetrabenazine possesses chiral centers at positions 2, 3, and 11b, leading to multiple stereoisomers. The specific isomer (2R,3S,11bR) has been identified as the biologically active form. It is essential to differentiate between the various enantiomers because their biological activities can significantly differ. For instance, research has shown that the (+)-(2R,3R,11bR) enantiomer exhibits a much higher affinity for VMAT2 compared to its counterparts .

The primary mechanism through which DTBZ exerts its biological effects involves:

  • Inhibition of VMAT2 : This inhibition leads to a decrease in the storage of monoamines such as dopamine in vesicles, resulting in depleted levels of these neurotransmitters in the synaptic cleft. This action is particularly beneficial in conditions characterized by excessive dopaminergic activity.
  • Comparative Affinity : Studies indicate that (+)-(2R,3R,11bR)-DTBZ binds more tightly to rat VMAT-2 (Ki = 0.97 nM) than the corresponding (−) enantiomer (Ki = 2.2 μM), highlighting its potential for therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that DTBZ significantly affects neurotransmitter dynamics. For example:

  • VMAT2 Inhibition : The compound has been shown to inhibit [^3H]DA uptake in striatal synaptosomes with an IC50 value of approximately 6.11 nM .
  • Comparative Efficacy : When compared to other compounds targeting VMAT2, DTBZ exhibited superior efficacy in reducing dopamine levels in neuronal cultures.

In Vivo Studies

In vivo evaluations further support the efficacy of DTBZ:

  • Behavioral Models : Animal studies have indicated that administration of DTBZ leads to observable reductions in hyperactivity and other movement disorders associated with excessive dopaminergic signaling.
  • Pharmacokinetics : The pharmacokinetic profile of DTBZ shows that it achieves significant concentrations in the brain after systemic administration, which correlates with its pharmacodynamic effects on VMAT2 .

Case Studies

Several case studies have documented the clinical effectiveness of tetrabenazine and its metabolites like DTBZ:

  • Tourette Syndrome Management : Patients treated with tetrabenazine showed marked improvements in tic severity and frequency, attributed to the action of DTBZ on VMAT2.
  • Huntington's Disease : Clinical trials indicated that patients receiving tetrabenazine experienced reduced chorea symptoms, correlating with increased levels of DTBZ following metabolism .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study TypeKey FindingsReference
In VitroIC50 for [^3H]DA uptake = 6.11 nM
In VivoSignificant reduction in motor symptoms
Binding AffinityKi for (+)-(2R,3R,11bR)-DTBZ = 0.97 nM
Clinical EfficacyImprovement in tic severity in Tourette patients

Properties

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

(2R,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m0/s1

InChI Key

WEQLWGNDNRARGE-USXIJHARSA-N

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.